3-(4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazine-1-carbonyl)-2H-chromen-2-one
Description
This compound integrates a coumarin core (2H-chromen-2-one), a piperazine-carbonyl linker, a pyridazine ring, and a 3,5-dimethylpyrazole substituent. Coumarins are renowned for diverse biological activities, including anticoagulant, anticancer, and anti-inflammatory effects . The piperazine linker may improve solubility and pharmacokinetic properties, making this compound a candidate for therapeutic or diagnostic applications.
Properties
IUPAC Name |
3-[4-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]piperazine-1-carbonyl]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O3/c1-15-13-16(2)29(26-15)21-8-7-20(24-25-21)27-9-11-28(12-10-27)22(30)18-14-17-5-3-4-6-19(17)32-23(18)31/h3-8,13-14H,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRKITNDDCDDFTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC5=CC=CC=C5OC4=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazine-1-carbonyl)-2H-chromen-2-one is a complex heterocyclic molecule that incorporates multiple pharmacologically relevant moieties, including a pyrazole, pyridazine, piperazine, and chromenone. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications based on existing literature and case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 474.5 g/mol. The structure features a chromenone backbone linked to a piperazine ring through a carbonyl group, with additional substitution by a pyridazine and pyrazole moiety.
| Property | Value |
|---|---|
| Molecular Formula | C25H26N6O4 |
| Molecular Weight | 474.5 g/mol |
| IUPAC Name | This compound |
| Purity | Typically ≥95% |
Biological Activity Overview
Recent studies have highlighted the biological activities of pyrazole and pyridazine derivatives in various therapeutic areas. The compound exhibits potential in:
- Anticancer Activity : Pyrazole derivatives have been extensively studied for their anticancer properties. For instance, compounds similar to the target molecule have shown significant cytotoxic effects against various cancer cell lines, indicating potential as anticancer agents .
- Antibacterial and Antifungal Properties : Research indicates that pyrazole derivatives possess antibacterial activity against both Gram-positive and Gram-negative bacteria. In particular, studies have demonstrated that these compounds can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .
- Anti-inflammatory Effects : Certain derivatives have exhibited anti-inflammatory properties by inhibiting key inflammatory mediators, suggesting that this compound may modulate inflammatory pathways .
- Antiviral Activity : There is emerging evidence that heterocycles containing pyrazole and pyridazine rings can act as antiviral agents against various viruses, including those causing respiratory infections .
The biological activities of this compound may be attributed to several mechanisms:
- Receptor Interaction : Similar compounds have been shown to interact with various protein receptors, influencing cellular signaling pathways .
- Biochemical Pathways : The presence of multiple heterocycles allows for diverse interactions with biochemical pathways related to cell growth and apoptosis .
Case Study 1: Anticancer Activity
A study evaluating a series of pyrazole derivatives found that one derivative exhibited an IC50 value of 15 µM against breast cancer cells, indicating strong anticancer potential. This study utilized molecular docking to predict binding affinities to cancer-related targets .
Case Study 2: Antibacterial Efficacy
In another research effort, a derivative similar to the target compound was tested against bacterial strains. Results showed significant inhibition zones when compared to standard antibiotics, reinforcing the antibacterial potential of these compounds .
Scientific Research Applications
Chemical Properties and Structure
This compound belongs to a class of heterocyclic compounds characterized by the presence of pyrazole, pyridazine, and chromenone moieties. Its molecular formula is with a molecular weight of approximately 405.5 g/mol. The structure consists of multiple functional groups that contribute to its reactivity and biological activity.
Medicinal Chemistry
The compound exhibits promising pharmacological properties:
- Anticancer Activity : Preliminary studies suggest that derivatives of pyrazole and pyridazine have potential anticancer effects. Research indicates that compounds with similar structures can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation .
- Antimicrobial Properties : The presence of the pyrazole ring has been associated with antimicrobial activity. Compounds featuring this moiety have shown effectiveness against various bacterial strains, making them candidates for antibiotic development .
- CNS Activity : Piperazine derivatives are known for their psychoactive properties. This compound may influence neurotransmitter systems, suggesting potential applications in treating neurological disorders .
Biochemical Research
The compound's unique structure allows it to interact with biological macromolecules:
- Enzyme Inhibition : The chromenone moiety can act as an enzyme inhibitor, affecting metabolic pathways. Studies on similar compounds indicate their ability to modulate enzyme activities, which could lead to therapeutic applications in metabolic disorders .
- Protein Binding Studies : Given its complex structure, this compound can be utilized in studies examining protein-ligand interactions, helping to elucidate mechanisms of drug action and resistance .
Material Science
The synthesis of this compound opens avenues for material science applications:
- Organic Electronics : The electronic properties of chromenone derivatives make them suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Their ability to form thin films can be explored for creating efficient electronic devices .
Case Studies and Research Findings
Several studies have explored the synthesis and application of related compounds:
These findings highlight the versatility and potential applications of compounds within this chemical family.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The following table summarizes key structural analogues and their distinguishing features:
Research Findings and Challenges
Comparative Advantages
- Selectivity : The 3,5-dimethylpyrazole group may reduce off-target effects compared to smaller substituents.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
